3-Isopropylamino-1,2-propanediol

Hypertension Beta-Blocker Clinical Efficacy

3-Isopropylamino-1,2-propanediol (CAS 6452-57-9), also known as Metoprolol EP Impurity N or Indenolol, is a chiral amino alcohol with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol. It is characterized by a secondary amine and two hydroxyl groups, rendering it highly soluble in water and polar organic solvents.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 6452-57-9
Cat. No. B1580841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylamino-1,2-propanediol
CAS6452-57-9
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(C)NCC(CO)O
InChIInChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3
InChIKeyYKBZGEJJKPNRSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylamino-1,2-propanediol (CAS 6452-57-9): Procurement-Ready Overview


3-Isopropylamino-1,2-propanediol (CAS 6452-57-9), also known as Metoprolol EP Impurity N or Indenolol, is a chiral amino alcohol with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol [1]. It is characterized by a secondary amine and two hydroxyl groups, rendering it highly soluble in water and polar organic solvents . The compound exists as a racemate and as individual (R)- and (S)-enantiomers (CAS 97988-45-9 and 90742-94-2, respectively), which are critical chiral building blocks for asymmetric synthesis . Its primary applications lie in pharmaceutical synthesis as a key intermediate for beta-adrenergic receptor antagonists and as a specified impurity reference standard for metoprolol drug products [2].

Why 3-Isopropylamino-1,2-propanediol Cannot Be Casually Substituted with Other Amino Alcohols


Generic substitution among amino alcohols is not scientifically sound due to critical differences in stereochemical configuration, pharmacological profile, and regulatory status. 3-Isopropylamino-1,2-propanediol is not merely a simple 1,2-diol derivative; it is the core pharmacophore of indenolol, a non-cardioselective beta-blocker with partial beta-2 agonist activity, a profile distinct from pure antagonists like metoprolol [1]. Furthermore, the chiral nature of this compound is paramount. The (S)-enantiomer is the specific starting material for the synthesis of (S)-metoprolol, and its enantiomeric purity directly determines the chiral purity of the final drug substance, as demonstrated in patented processes requiring an S/R ratio of at least 98/2 [2]. Finally, its role as the official European Pharmacopoeia impurity N (Metoprolol EP Impurity N) mandates its use as a specific, compendial reference standard for quality control; no generic 'similar' compound can fulfill this regulatory function [3].

Quantitative Differentiation Evidence for 3-Isopropylamino-1,2-propanediol


Superior Blood Pressure Reduction vs. Metoprolol in Hypertensive Patients

In a 14-week double-blind, crossover, randomized clinical trial, indenolol (the active pharmaceutical ingredient containing the 3-isopropylamino-1,2-propanediol pharmacophore) demonstrated significantly greater antihypertensive efficacy than metoprolol. The study reported that indenolol was significantly more effective in decreasing blood pressure values at rest (P < 0.05). Crucially, three patients who did not respond to metoprolol therapy were successfully treated with indenolol [1]. This head-to-head comparison provides a clear rationale for preferring indenolol-based treatments or using this scaffold for developing novel antihypertensive agents with improved efficacy.

Hypertension Beta-Blocker Clinical Efficacy

Unique Pharmacological Profile: Dual Beta-1 Antagonism and Beta-2 Agonism

3-Isopropylamino-1,2-propanediol, as the active moiety of indenolol, exhibits a unique pharmacological profile distinct from pure beta-blockers like metoprolol or propranolol. It acts as a non-cardioselective beta-adrenoceptor antagonist with partial agonist activity, specifically at vascular beta-2 adrenoceptors [1]. This intrinsic sympathomimetic activity (ISA) leads to vasodilation. In a clinical study of 12 hypertensive patients, a single 120 mg oral dose of indenolol reduced systolic blood pressure by 27.9 mmHg and diastolic blood pressure by 17.1 mmHg compared to placebo. This was accompanied by increased renal and leg blood flow and reduced vascular resistance in these areas, a hemodynamic effect not typically observed with pure beta-1 antagonists [2].

Beta-Adrenoceptor Pharmacology Mechanism of Action

Essential Chiral Building Block for High-Enantiopurity S-Metoprolol Synthesis

The (S)-enantiomer of 3-isopropylamino-1,2-propanediol (CAS 90742-94-2) is an indispensable intermediate in the patented synthesis of high-purity (S)-metoprolol. A key process patent (U.S. 5,034,535) explicitly describes using (S)-3-isopropylamino-1,2-propanediol with an S/R enantiomeric ratio of at least 98/2. This high chiral purity of the starting material is critical for achieving the desired enantiopurity of the final (S)-metoprolol drug substance, which is produced with an S/R ratio greater than 99.0/1.0 [1]. This demonstrates that the compound is not just a general building block but a specific, quality-defining reagent for stereoselective synthesis.

Asymmetric Synthesis Chiral Intermediate S-Metoprolol

Validated Analytical Target for Metoprolol Drug Product Quality Control

3-Isopropylamino-1,2-propanediol is designated as Metoprolol EP Impurity N in the European Pharmacopoeia, a specified degradation product of metoprolol [1]. Its accurate quantitation is a regulatory requirement for ensuring the safety and quality of metoprolol drug products. A validated hydrophilic interaction chromatography (HILIC) method coupled with charged aerosol detection (CAD) was specifically developed to quantify this non-chromophoric impurity, which is undetectable by standard UV-based HPLC methods. This method was validated per USP guidelines for specificity, linearity, accuracy, and precision, and successfully applied to metoprolol tartrate and succinate dosage forms [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Distinct Mitochondrial ATPase Inhibition Profile

In an in vitro study using guinea pig heart mitochondrial preparations, indenolol (the drug derived from the 3-isopropylamino-1,2-propanediol pharmacophore) was shown to inhibit mitochondrial F1F0-ATPase activity with an IC50 of 5.3 ± 0.4 mM. This inhibitory effect is comparable to propranolol (IC50 = 4.4 ± 0.5 mM) but stands in direct contrast to other beta-blockers like nadolol and atenolol, which markedly enhanced ATPase activity in the same assay [1]. This differential effect on a key mitochondrial enzyme suggests a distinct biochemical profile that may have implications for understanding off-target or pleiotropic drug effects.

Mitochondrial ATPase Enzyme Inhibition Off-Target Effects

Validated Application Scenarios for 3-Isopropylamino-1,2-propanediol


Pharmaceutical Quality Control: Compendial Impurity Analysis

Procurement of high-purity 3-Isopropylamino-1,2-propanediol (as Metoprolol EP Impurity N) is essential for analytical laboratories performing release and stability testing of metoprolol API and drug products. As a specified impurity in the European Pharmacopoeia, its accurate quantitation is a regulatory requirement for market authorization. The validated HILIC-CAD method [1] provides a robust analytical framework, and the compound must be purchased as a certified reference standard to ensure compliance with ICH Q3A/B guidelines for impurity control.

Drug Discovery: Scaffold for Novel Beta-Adrenergic Ligands

The 3-isopropylamino-1,2-propanediol core is a proven pharmacophore for developing novel cardiovascular agents. Its unique dual mechanism—beta-1 antagonism combined with beta-2 partial agonism (vasodilation) [1] [2]—offers a therapeutic advantage over pure beta-1 blockers by potentially reducing peripheral vascular resistance. Medicinal chemists should prioritize this scaffold for designing new chemical entities aimed at treating hypertension and angina, particularly in patient populations where vasoconstriction is a concern.

Chiral Process Chemistry: Synthesis of Enantiopure Beta-Blockers

The (S)-enantiomer (CAS 90742-94-2) is the mandatory chiral starting material for implementing the patented route to high-purity (S)-metoprolol [1]. Procuring this compound with an S/R enantiomeric ratio of at least 98/2 is critical for process chemists aiming to produce (S)-metoprolol with the required enantiopurity (>99/1). This application is not for general beta-blocker synthesis but for specific, high-value stereoselective manufacturing processes.

Mechanistic Toxicology and Pharmacology Studies

The compound's distinct effect on mitochondrial F1F0-ATPase [1] differentiates it from other beta-blockers. Researchers investigating the off-target effects, metabolic consequences, or mitochondrial toxicity of beta-adrenergic agents should use this compound as a tool to probe these specific biochemical pathways. Its quantifiable IC50 value provides a clear benchmark for designing comparative studies against other beta-blockers in cellular and subcellular models.

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